5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine
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Overview
Description
5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . This reaction is carried out under specific conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 5-amino-3-hetarylpyrazole and malonic acid.
Reaction Conditions: The reaction is conducted in the presence of a suitable solvent and catalyst, often under reflux conditions.
Product Formation: The cyclocondensation reaction leads to the formation of the pyrazolo[1,5-A]pyrimidine core with the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to maximize the production yield while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrazolo[1,5-A]pyrimidine ring can be substituted by nucleophiles, leading to the formation of different functionalized derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of functionalized pyrazolo[1,5-A]pyrimidine derivatives with different substituents at the chlorine positions.
Scientific Research Applications
5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique photophysical properties make it a candidate for use in optoelectronic devices and fluorescent probes.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular interactions, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Molecular Pathways: By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate
Uniqueness
5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and fluorine atoms enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
1159982-01-0 |
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Molecular Formula |
C12H6Cl2FN3 |
Molecular Weight |
282.10 g/mol |
IUPAC Name |
5,7-dichloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H6Cl2FN3/c13-10-6-11(14)18-12(16-10)5-9(17-18)7-2-1-3-8(15)4-7/h1-6H |
InChI Key |
GOXSCBNFLRBTDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=C2)N=C(C=C3Cl)Cl |
Origin of Product |
United States |
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